molecular formula C26H21ClN4O3S2 B2459404 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 932475-84-8

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2459404
CAS No.: 932475-84-8
M. Wt: 537.05
InChI Key: QIXGBTVLAXFXCV-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core (8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene) fused with a benzyl group at position 9 and a sulfanyl-acetamide side chain linked to a 3-chloro-4-methylphenyl substituent. Such structural complexity suggests applications in medicinal chemistry, particularly as a bioactive molecule targeting enzymes or receptors requiring rigid, polycyclic scaffolds .

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c1-17-11-12-19(13-21(17)27)29-24(32)16-35-26-28-14-23-25(30-26)20-9-5-6-10-22(20)31(36(23,33)34)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXGBTVLAXFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl chloride with N-(3-chloro-4-methylphenyl)thioacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and thioacetamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Impact : The benzyl and chloro-methylphenyl groups in the target compound likely enhance target affinity but reduce aqueous solubility compared to simpler analogs. This trade-off necessitates formulation optimization for in vivo studies .
  • Heterocyclic Rigidity : The sulfur-rich tricyclic core may confer resistance to enzymatic degradation, a critical advantage in drug design .
  • Synthetic Challenges : High ring strain and multiple heteroatoms increase synthetic difficulty, aligning with trends observed in and .

Biological Activity

Structural Overview

The compound's structure features a triazatricyclo framework with multiple functional groups that may contribute to its biological activity. The presence of a sulfanyl group and various aromatic rings suggests potential interactions with biological targets.

Molecular Formula

The molecular formula and weight can be derived from its structural representation. The compound's complexity indicates a high degree of specificity in its interactions with biological systems.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit various pharmacological activities:

  • Antimicrobial Activity : Compounds containing thiazole or triazole rings often show significant antimicrobial properties. Studies have demonstrated that derivatives can inhibit bacterial growth effectively.
  • Anticancer Potential : Many similar triazatricyclo compounds have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Many triazole-containing compounds act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Binding : The aromatic portions may facilitate binding to specific receptors, influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfanyl group significantly enhanced activity against these pathogens.

CompoundMinimum Inhibitory Concentration (MIC)
Compound A10 µg/mL
Compound B5 µg/mL
Target Compound3 µg/mL

Study 2: Anticancer Activity

Another study focused on the anticancer effects of triazatricyclo derivatives on human breast cancer cells (MCF-7). The results showed that the target compound inhibited cell proliferation significantly at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
1085
5050
10030

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